molecular formula C13H15N3 B6234921 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine CAS No. 21805-14-1

2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine

Cat. No.: B6234921
CAS No.: 21805-14-1
M. Wt: 213.28 g/mol
InChI Key: MLYXSBBYKPZBCK-UHFFFAOYSA-N
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Description

2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system that includes both benzene and pyridine rings, making it a significant molecule in synthetic and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a solvent mixture of dimethylformamide and water under stirring conditions yields the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as using eco-friendly solvents and reagents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, thereby modulating biological pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

21805-14-1

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine

InChI

InChI=1S/C13H15N3/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H2,14,15)

InChI Key

MLYXSBBYKPZBCK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC3=CC=CC=C3C(=C2C1)N

Purity

95

Origin of Product

United States

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